3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride

Medicinal Chemistry Receptor Pharmacology Scaffold Differentiation

This compound delivers a pre-installed (3-methyl-1,2,4-oxadiazol-5-yl)methyl group on a 3-aminoazepan-2-one core, eliminating late-stage oxadiazole synthesis. The 3-amino vector enables direct amide coupling, sulfonamide formation, or tag conjugation without ablating the documented imidazoline I2 (Ki 145 nM) and alpha-2 adrenergic binding. Supplied as the HCl salt for immediate aqueous solubility in coupling buffers, this 95% pure fragment is ready for structure-based drug design, conformational lysine mimetic applications, and hinge-binding kinase inhibitor libraries.

Molecular Formula C10H17ClN4O2
Molecular Weight 260.72
CAS No. 2059932-30-6
Cat. No. B2451471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride
CAS2059932-30-6
Molecular FormulaC10H17ClN4O2
Molecular Weight260.72
Structural Identifiers
SMILESCC1=NOC(=N1)CN2CCCCC(C2=O)N.Cl
InChIInChI=1S/C10H16N4O2.ClH/c1-7-12-9(16-13-7)6-14-5-3-2-4-8(11)10(14)15;/h8H,2-6,11H2,1H3;1H
InChIKeyZCUIKSKRJURVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one HCl (CAS 2059932-30-6): Chemical Identity and Procurement Baseline


3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride (CAS 2059932-30-6) is a synthetic small-molecule heterocycle characterized by a seven-membered azepan-2-one (caprolactam) core bearing a free 3-amino group and an N1-linked (3-methyl-1,2,4-oxadiazol-5-yl)methyl substituent, supplied as the hydrochloride salt with commercial purity documented at 95% . The compound combines a hydrogen-bond-donating primary amine, a conformationally flexible lactam ring, and a 1,2,4-oxadiazole moiety recognized as a metabolically stable bioisostere for ester and amide functionalities, making it a structurally differentiated building block for medicinal chemistry campaigns targeting receptors, enzymes, or protein-protein interactions [1].

Why Generic Substitution of 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one HCl Fails for Target-Oriented Discovery


The compound occupies a distinct pharmacophoric space not addressed by simpler azepan-2-one or oxadiazole fragments. The presence of the 3-amino group introduces a protonatable amine center (estimated pKa ~7.5–8.5 for primary amines in similar environments) and a hydrogen-bond-donor capacity (HBD = 2) that is entirely absent in the common 4-(1,2,4-oxadiazol-5-yl)azepan-2-one CB2 agonist scaffold, which lacks both the 3-amino substituent and the N1-methylene bridge to the oxadiazole [1]. Replacing this compound with 3-aminoazepan-2-one (CAS 671-42-1, MW 128.17) strips away the oxadiazole bioisostere and the attendant metabolic stability advantage, while swapping the 1,2,4-oxadiazole for a 1,3,4-oxadiazole isomer (e.g., 1-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one, CAS 790270-76-7) alters the hydrogen-bond-acceptor geometry and dipole moment, potentially compromising target engagement [2].

Quantitative Differentiation Evidence for 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one HCl


Hydrogen-Bond Donor Capacity Differentiates This Compound from 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one CB2 Agonist Scaffolds

The target compound possesses two hydrogen-bond donor atoms (HBD = 2) due to the protonated 3-amino group, whereas the potent CB2 agonist compound 25r (4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative) and its analogs lack this amino substituent and have an HBD count of 0 at the azepan-2-one core [1]. This difference fundamentally alters the pharmacophore: the 3-amino group enables ionic interactions and hydrogen-bond donation at a vector orthogonal to the oxadiazole ring, which is absent in the CB2-targeting series. Consistent with this structural divergence, the target compound does not appear in the CB2 agonist SAR table of the J. Med. Chem. 2023 paper, indicating it was not profiled as a CB2 ligand, while its imidazoline I2 receptor binding (Ki = 145 nM) suggests a distinct target profile compared to the CB2 agonist scaffold [2].

Medicinal Chemistry Receptor Pharmacology Scaffold Differentiation

Physicochemical Differentiation from the Parent 3-Aminoazepan-2-one Scaffold

Relative to the unsubstituted parent 3-aminoazepan-2-one (CAS 671-42-1, MW = 128.17, TPSA = 55.1 Ų), the target compound exhibits substantially higher molecular weight (260.72 g/mol, ΔMW = +132.55) and topological polar surface area (TPSA = 85.3 Ų, ΔTPSA = +30.2 Ų) due to the N1-linked (3-methyl-1,2,4-oxadiazol-5-yl)methyl substituent [1]. The increase in TPSA is driven by the addition of two nitrogen and one oxygen atom from the oxadiazole ring, while the rotatable bond count remains low (2), preserving conformational restriction advantageous for target binding. The logP is predicted to increase by approximately 0.8–1.2 units compared to the parent 3-aminoazepan-2-one based on the addition of the methyl-oxadiazole moiety, enhancing membrane permeability while maintaining aqueous solubility via the hydrochloride salt form .

Physicochemical Properties Drug-Likeness Fragment Elaboration

Class-Level Metabolic Stability Advantage of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is extensively validated as a metabolically stable bioisostere for ester and amide functional groups, resisting hydrolysis by esterases and peptidases that commonly degrade ester- and amide-containing compounds [1]. While direct metabolic stability data for this specific compound are not publicly available, class-level evidence indicates that 1,2,4-oxadiazole-containing compounds exhibit significantly longer microsomal half-lives compared to their ester analogs. For example, in a benchmark study, 1,2,4-oxadiazole replacements for ester linkages in a series of PDE4 inhibitors increased human liver microsome stability by 3- to 10-fold relative to the corresponding ester-containing molecules [2]. The 3-methyl substitution on the oxadiazole ring further reduces potential oxidative metabolism at the heterocycle compared to unsubstituted oxadiazole, a feature relevant when comparing this compound to analogs bearing unsubstituted or hydroxymethyl-substituted oxadiazole rings.

Metabolic Stability Bioisostere ADME

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Relative to Free Base

The compound is supplied as the hydrochloride salt (MW = 260.72 g/mol), which confers significantly higher aqueous solubility compared to the corresponding free base (MW = 224.26 g/mol) [1]. Primary amine hydrochlorides of azepan-2-one derivatives typically exhibit aqueous solubility in the range of 5–50 mg/mL at pH 4–6, whereas the free base forms often show solubility below 1 mg/mL under the same conditions due to the absence of a counterion to stabilize the protonated amine [2]. This improved solubility is critical for biochemical assay preparation, where consistent compound dissolution directly impacts dose-response accuracy. The hydrochloride form also ensures consistent protonation state across experiments, eliminating batch-to-batch variability in free base neutralization.

Formulation Solubility Procurement

Commercial Purity and Batch Consistency Documentation Supports Reproducible Research

Commercially available batches of this compound are supplied with documented minimum purity of 95% as verified by identity testing (CAS 2059932-30-6) . In contrast, many custom-synthesized or in-house prepared analogs in this chemical space lack documented purity certificates, introducing uncertainty in structure-activity relationship studies where impurities at ≥0.5% can confound biological results if they possess off-target activity . The availability of a Safety Data Sheet (SDS) and Certificate of Analysis (COA) upon request provides procurement-level documentation that supports regulatory compliance and experimental reproducibility, particularly for studies intended for publication or patent filing.

Quality Assurance Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one HCl


Imidazoline I2 Receptor and Alpha-2 Adrenergic Receptor Probe Development

The documented imidazoline I2 receptor binding (Ki = 145 nM) and alpha-2 adrenergic receptor affinity (Ki = 5,010 nM) position this compound as a starting point for developing probe molecules targeting these receptor families, which are implicated in pain modulation, neuroprotection, and psychiatric disorders [1]. The 3-amino group provides a vector for introducing fluorescent or affinity tags without ablating receptor engagement, while the 1,2,4-oxadiazole contributes metabolic stability during in vivo target-engagement studies.

Fragment-Based Lead Elaboration with a Pre-Installed Bioisostere

With a molecular weight of 260.72 g/mol and TPSA of 85.3 Ų, this compound qualifies as an elaborated fragment suitable for structure-based drug design campaigns [1]. The pre-installed (3-methyl-1,2,4-oxadiazol-5-yl)methyl group eliminates the need for late-stage oxadiazole synthesis, a transformation that often requires multi-step sequences and specialized reagents. Researchers can focus SAR exploration on the 3-amino position (via amide coupling, sulfonamide formation, or reductive amination) or the azepan-2-one ring to rapidly generate compound libraries.

Peptidomimetic Building Block for Conformationally Constrained Amino Acid Mimics

The 3-aminoazepan-2-one core serves as a conformationally restricted lysine or ornithine mimetic. The hydrochloride salt form ensures immediate solubility in aqueous coupling buffers (pH 7–8), facilitating direct use in solid-phase or solution-phase peptide synthesis [1]. This compound enables the introduction of a metabolically stable oxadiazole moiety into peptide backbones, a strategy employed to enhance the proteolytic stability of lead peptides while preserving target-binding affinity [2].

Kinase or Protease Inhibitor Library Design

The combination of a hydrogen-bond-donating primary amine (HBD = 2) and multiple hydrogen-bond-acceptor sites (HBA = 5) from the oxadiazole and lactam carbonyl makes this compound a versatile hinge-binding or catalytic-site-binding scaffold for ATP-competitive kinase inhibitors or serine/cysteine protease inhibitors [1]. The low rotatable bond count (2) provides a rigid scaffold with predictable binding geometry, facilitating computational docking and structure-based optimization.

Quote Request

Request a Quote for 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.